1-(2-Methoxyphenoxy)-2-propanol
Description
Contextualization within Organic Chemistry Scholarship
From the perspective of organic chemistry, 1-(2-Methoxyphenoxy)-2-propanol is a derivative of propylene (B89431) glycol, characterized by the presence of a guaiacol (B22219) (2-methoxyphenol) moiety linked via an ether bond. Its synthesis is conceptually rooted in fundamental organic reactions. A plausible and common synthetic route involves the Williamson ether synthesis, where the sodium salt of 2-methoxyphenol reacts with a propylene oxide equivalent.
A key precursor for this compound is 1-(2-methoxyphenoxy)-2,3-epoxypropane. newdrugapprovals.org The synthesis of this epoxide intermediate has been described as an efficient process starting from 2-methoxyphenol and epichlorohydrin (B41342) in the presence of a base like sodium hydroxide (B78521). newdrugapprovals.org The subsequent step to yield this compound would involve the regioselective ring-opening of the epoxide, a classic reaction in organic synthesis. The presence of both a hydroxyl group and an ether linkage makes it a bifunctional molecule, allowing for further chemical transformations at either functional group.
The table below summarizes the key computed properties of this compound.
Table 1: Computed Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₃ | nih.gov |
| Molecular Weight | 182.22 g/mol | nih.gov |
| IUPAC Name | 1-(2-methoxyphenoxy)propan-2-ol | nih.gov |
| CAS Number | 64120-49-6 | nih.gov |
| XLogP3 | 2.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 182.094294304 Da | nih.gov |
Significance in Contemporary Chemical and Biological Sciences
The significance of this compound in the broader scientific landscape stems primarily from its role as a structural motif and a potential synthetic intermediate. While direct research into its biological activity is not extensively documented in the provided sources, its structural components are present in many biologically active molecules. For instance, the methoxyphenol moiety is a common feature in natural products with demonstrated antioxidant properties. nih.gov Compounds like 2-Methoxy-4-vinylphenol (B128420), found in red cabbage, have been investigated for their preservative and antimicrobial capabilities. nih.gov
Furthermore, the structural framework of this compound is found in more complex molecules that are the subject of pharmaceutical research. sigmaaldrich.com The presence of ether and alcohol functionalities offers synthetic handles for constructing larger, more elaborate molecules. Its connection to the synthesis of precursors for pharmaceuticals underscores its potential value in medicinal chemistry and drug discovery. newdrugapprovals.org The related compound, 1-methoxy-2-propanol (B31579), is widely utilized as a less toxic, "pollution-free" solvent, suggesting that derivatives like this compound could be explored for similar applications in green chemistry. researchgate.net
Structural Relationship to Key Biomedical and Industrial Molecules
This compound shares structural similarities with several important compounds across the biomedical and industrial sectors.
Most notably, its direct precursor, 1-(2-methoxyphenoxy)-2,3-epoxypropane, is a key intermediate in the synthesis of ranolazine, a medication used to treat chronic angina. newdrugapprovals.org Ranolazine is a complex molecule, and the efficient synthesis of its building blocks is a critical aspect of its production. This also links this compound to the family of β-adrenoblockers, many of which share a similar aryloxypropanolamine skeleton. newdrugapprovals.org
Industrially, it is an analogue of propylene glycol ethers, such as 1-methoxy-2-propanol. researchgate.netgoogle.com These ethers are produced in large quantities and used as solvents in a wide array of products, including coatings, inks, and cleaners, prized for their miscibility with both polar and non-polar substances. researchgate.netsigmaaldrich.com The study of this compound can, therefore, provide insights into the properties and potential applications of this important class of industrial chemicals.
The compound also relates to naturally occurring phenolic compounds. The 2-methoxyphenol (guaiacol) unit is a substructure in many bioactive natural products, including those with antioxidant and antimicrobial activities. nih.gov This structural link suggests that this compound could serve as a model compound for studying the chemical and biological properties imparted by this functional group arrangement.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJTCXPBXHBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621880 | |
| Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64120-49-6 | |
| Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-(2-Methoxyphenoxy)-2-propanol
The creation of the ether and alcohol functionalities in this compound can be accomplished through several key reactions. The choice of synthetic route often depends on factors such as desired yield, purity, and the availability of starting materials.
Nucleophilic Ring-Opening Reactions with Epoxides
One of the most direct methods for synthesizing this compound and its precursors involves the nucleophilic ring-opening of an epoxide. This reaction typically utilizes the phenoxide ion of guaiacol (B22219) (2-methoxyphenol) to attack an appropriate epoxide, such as propylene (B89431) oxide or its derivatives.
The industrial production of 1-methoxy-2-propanol (B31579), a structurally related compound, is achieved through the reaction of propylene oxide with methanol (B129727). wikipedia.orgescholarship.org This reaction can be catalyzed by both basic catalysts, which predominantly form 1-methoxy-2-propanol, and acidic catalysts, which can lead to the formation of the 2-methoxy-1-propanol isomer. escholarship.org
A key intermediate for synthesizing compounds structurally similar to this compound is guaiacol glycidyl (B131873) ether. This is synthesized via the condensation of guaiacol with epichlorohydrin (B41342). google.comwhiterose.ac.uk This reaction is often carried out in the presence of a base and a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. google.commdpi.com The epoxide ring of guaiacol glycidyl ether can then be opened by a nucleophile to introduce the desired functionality. The reaction between the anion of a Cbz-(4-morpholino)-aniline and glycerol (B35011) butyrate, a type of epoxide ring-opening, has been used in the synthesis of related pharmaceutical compounds. chemrxiv.org
The ring-opening of epoxides is a versatile reaction that can be influenced by the reaction conditions. In basic or neutral media, the nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. researchgate.netresearchgate.net The use of catalysts, such as Lewis acids, can activate the epoxide towards ring-opening. escholarship.org
| Reactants | Catalyst/Conditions | Product | Yield | Purity | Reference |
| Guaiacol, Epichlorohydrin | Tetrabutyl ammonium (B1175870) bromide (TBAB), NaOH, Toluene | Guaiacol glycidyl ether | 76% conversion of epichlorohydrin | 85% selectivity | mdpi.com |
| Guaiacol, Epichlorohydrin | 3% NaOH solution, 25-35 °C | Guaiacol glycidyl ether | 94% | 98.28% | google.com |
| Guaiacol, Epichlorohydrin | TBAB, 25% NaOH solution, 55-60 °C | Guaiacol glycidyl ether | ~60% (total yield after recrystallization) | >99.5% | whiterose.ac.uk |
Table 1: Synthesis of Guaiacol Glycidyl Ether via Epoxide Ring-Opening
Williamson Ether Synthesis Approaches for Related Structures
The Williamson ether synthesis is a classic and versatile method for forming ethers, and it is readily applied to the synthesis of structures analogous to this compound. wikipedia.orgresearchgate.net This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgresearchgate.net
A prominent example is the synthesis of guaifenesin (B1672422), which is 3-(2-methoxyphenoxy)-1,2-propanediol. In this synthesis, the sodium salt of guaiacol (guaiacol phenoxide) is first prepared by reacting guaiacol with a base like sodium hydroxide (B78521). This phenoxide then acts as a nucleophile, attacking a suitable electrophile such as (±)-3-chloro-1,2-propanediol to form the ether linkage. chegg.com The reaction is typically carried out in a solvent like ethanol (B145695) and may require heating under reflux to proceed to completion. chegg.com
The efficiency of the Williamson ether synthesis is dependent on the nature of the reactants. Primary alkyl halides are preferred as they are more susceptible to SN2 attack, while secondary and tertiary alkyl halides may lead to elimination side reactions. wikipedia.org The choice of solvent and base is also crucial for optimizing the reaction conditions. vapourtec.com
| Reactants | Base/Solvent | Reaction Conditions | Product | Reference |
| Guaiacol, (±)-3-chloro-1,2-propanediol | NaOH, 95% Ethanol | Reflux | Guaifenesin | chegg.com |
Table 2: Williamson Ether Synthesis of Guaifenesin
Multi-Step Organic Synthesis for Derivatives
The synthesis of more complex derivatives of this compound often requires multi-step synthetic sequences. pearson.comrsc.org These strategies allow for the introduction of specific stereochemistry and additional functional groups.
Multi-step syntheses can be designed to be carried out in a continuous flow system, which can offer advantages in terms of safety, efficiency, and scalability. numberanalytics.comrsc.org
| Starting Material | Key Steps | Final Product | Overall Yield | Reference |
| 2-Cresol | 1. Etherification 2. Oxidation to aldehyde 3. L-proline catalyzed α-aminoxylation 4. Reduction | (S)-Mephenesin | 56% | chegg.com |
Table 3: Multi-Step Synthesis of (S)-Mephenesin
Derivatization Strategies and Synthetic Utility
Derivatization of this compound and related compounds is often performed to enhance their analytical detection or to protect functional groups during further synthetic transformations.
For analytical purposes, the diol functionality of guaifenesin can be selectively derivatized. For instance, reaction with 2,4-dichlorobenzeneboronic acid forms a boronate derivative that can be readily analyzed by gas chromatography with electron-capture detection. mdpi.com
In synthetic chemistry, derivatization can be used to protect reactive functional groups. For example, the diol of guaifenesin can be reacted with acetone (B3395972) to form guaifenesin acetonide. researchgate.net This acetonide protects the diol group, allowing for chemical modifications at other parts of the molecule. The protecting group can later be removed under acidic conditions to regenerate the diol. researchgate.net
Green Chemistry Principles in Synthesis of Related Structures
The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. pearson.com These principles are increasingly being applied to the synthesis of this compound and related compounds.
In the context of the Williamson ether synthesis, green approaches include the use of less toxic solvents, recyclable catalysts, and optimized reaction conditions to minimize waste. researchgate.net The use of surfactants as catalysts in aqueous media has been explored as a greener alternative for the synthesis of ethers. wikipedia.org This approach can facilitate the reaction of water-insoluble organic compounds in water, reducing the need for volatile organic solvents. wikipedia.org Microwave irradiation has also been investigated as a way to accelerate the reaction and improve energy efficiency. vapourtec.com
For the synthesis of guaiacol glycidyl ether, a key intermediate, phase transfer catalysis in a liquid-liquid-liquid system has been shown to be an effective and greener method. mdpi.com This allows for the continuous reuse of the catalyst phase. mdpi.com The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, is also a key aspect of making multi-step syntheses more sustainable. whiterose.ac.uk Furthermore, the hydrodeoxygenation of guaiacol, a related process, has been studied using non-noble metal catalysts to improve the economics and sustainability of the reaction. The conversion of guaiacol to catechol has been achieved using high-temperature water and mineral acid catalysis, which can be considered a greener route.
| Green Chemistry Principle | Application in Synthesis of Related Structures | Reference |
| Use of Safer Solvents | Aqueous media with surfactants for Williamson synthesis; 2-MeTHF as a greener alternative solvent. | whiterose.ac.ukwikipedia.org |
| Catalysis | Recyclable phase transfer catalysts for guaiacol glycidyl ether synthesis; Non-noble metal catalysts for guaiacol hydrodeoxygenation. | mdpi.com |
| Energy Efficiency | Microwave-assisted Williamson ether synthesis. | vapourtec.com |
| Waste Prevention | Continuous flow reactors with catalyst recycling. | mdpi.com |
Table 4: Application of Green Chemistry Principles
Advanced Spectroscopic and Analytical Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and intricate structural details of 1-(2-Methoxyphenoxy)-2-propanol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For this compound, which contains a chiral center at the C2 position of the propanol (B110389) moiety, NMR is particularly crucial for stereochemical analysis.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the molecule. longdom.org By revealing coupling relationships between protons on adjacent carbon atoms, a detailed map of the molecule's framework can be constructed. longdom.org
Furthermore, the Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, provides information about through-space proximity of protons. wordpress.com These techniques are vital for determining the relative stereochemistry of diastereomers, should they be present, by identifying which protons are spatially close to one another. longdom.orgwordpress.com The magnitude of the NOE is inversely proportional to the sixth power of the distance between nuclei, making it highly sensitive to internuclear distances. wordpress.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the exact molecular mass, which is a fundamental characteristic. The molecular weight of this compound is 182.22 g/mol . vwr.com
Electron ionization (EI) is a common MS technique where the sample is bombarded with electrons, causing ionization and fragmentation. The resulting fragmentation pattern is unique to the molecule and can be used as a "fingerprint" for identification. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, the NIST Chemistry WebBook provides mass spectral data for related compounds, which can serve as a reference for interpreting the fragmentation pattern of this compound. nist.govnist.govnist.gov
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected absorptions include:
A broad O-H stretching band in the region of 3230-3550 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding. docbrown.info
C-H stretching vibrations from the aromatic ring and alkyl groups typically appear around 2850-3000 cm⁻¹. docbrown.infodocbrown.info
C-O stretching vibrations for the ether and alcohol groups would be observed in the 1030-1350 cm⁻¹ range. docbrown.info Specifically, the C-O-C stretch from the ether linkage is expected around 1060-1150 cm⁻¹. docbrown.info
Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. youtube.com
The region below 1500 cm⁻¹ is known as the fingerprint region, which is a complex and unique pattern of absorptions for each compound, allowing for definitive identification when compared to a reference spectrum. docbrown.infodocbrown.info The absence of strong absorptions in other specific regions can confirm the absence of other functional groups. docbrown.info
Chromatographic Methodologies for Purity Assessment and Analysis
Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC methods can be developed to assess its purity. A common approach involves using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, which is sensitive to the aromatic ring in the molecule. cdc.gov
The purity of related compounds like 2-propanol is often specified for HPLC applications, indicating its suitability as a solvent and the high purity required for such analyses. itwreagents.comsigmaaldrich.comcalpaclab.combiosolve-chemicals.eusigmaaldrich.com This underscores the importance of using high-purity reagents and validated methods for accurate HPLC analysis.
Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. A flame ionization detector (FID) is commonly used for the detection of organic compounds. nih.govkeikaventures.comijpsdronline.com
Several established GC methods exist for the analysis of related compounds, such as propylene (B89431) glycol ethers and phenols. nih.govkeikaventures.comepa.gov For instance, a capillary GC-FID method has been developed for the determination of 1-methoxy-2-propanol (B31579) in plasma, demonstrating the technique's sensitivity and applicability. nih.gov The purity of this compound can be determined by GC, with some suppliers specifying a purity of >90.0% (GC). vwr.com For enhanced sensitivity and specificity, GC can be coupled with mass spectrometry (GC-MS), allowing for both separation and definitive identification of the compound and any potential impurities. cdc.govnih.gov
| Parameter | Value | Reference |
| Molecular Weight | 182.22 g/mol | vwr.com |
| Purity (GC) | >90.0% | vwr.com |
| IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3230-3550 (broad) | Alcohol |
| C-H Stretch (Alkyl & Aromatic) | 2850-3000 | Alkyl, Aromatic |
| C=C Stretch (Aromatic) | 1450-1600 | Aromatic Ring |
| C-O Stretch (Alcohol & Ether) | 1030-1350 | Alcohol, Ether |
Chiral Chromatography for Enantiomeric Separation
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. The separation of such enantiomers is critical in pharmaceutical sciences, as they can exhibit different pharmacological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. chiralpedia.comnih.govvt.edu
For compounds structurally related to this compound, such as the parent drug Guaifenesin (B1672422) and other chiral drugs, polysaccharide-based CSPs like Chiralpak® and Lux® columns are frequently employed. nih.gov Typical mobile phases for normal-phase chiral separations consist of a non-polar solvent like n-hexane modified with an alcohol, such as 2-propanol, to modulate retention and enhance separation. csfarmacie.cz
However, a specific, validated chiral HPLC method for the enantiomeric separation of this compound (also known as Guaifenesin Impurity A) is not described in the reviewed scientific literature. While an achiral HPLC method for quantifying its presence alongside other impurities in Guaifenesin has been published, this method does not distinguish between the two enantiomers. sigmaaldrich.com The development of a robust chiral separation method would be a crucial step for any future investigation into the stereospecific properties of this compound.
Table 2: Research Findings on Chromatographic Analysis
| Analysis Type | Findings for this compound | Related Findings (Guaifenesin) |
|---|---|---|
| Achiral HPLC | Method available for quantification as an impurity in Guaifenesin. sigmaaldrich.com | Numerous methods exist for assay and impurity profiling. nih.govusp.org |
| Chiral HPLC | Specific enantioselective method not found in reviewed literature. | Methods developed using polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Lux Cellulose-4). nih.govcsfarmacie.cz |
Application of Advanced Analytical Techniques in Complex Biological and Environmental Matrices
The detection and quantification of pharmaceutical compounds and their impurities in biological matrices (e.g., blood, urine) and environmental samples (e.g., water, soil) are essential for pharmacokinetic studies and environmental risk assessment. nih.gov Techniques such as GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically used for their high sensitivity and selectivity.
Despite the established methodologies for other related compounds, no specific studies detailing the application of these advanced analytical techniques for the determination of this compound in complex biological or environmental matrices were identified in the reviewed literature. Research has been conducted on the analysis of simpler analogs like 1-propanol (B7761284) and 2-propanol in breath samples, but these methods are not directly transferable due to significant differences in the chemical properties of the molecules. The development of such analytical methods would be necessary to understand the potential exposure, metabolic fate, and environmental persistence of this specific Guaifenesin impurity.
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions and Product Formation
The oxidation of 1-(2-Methoxyphenoxy)-2-propanol primarily targets the secondary alcohol group. In line with the general principles of alcohol oxidation, the secondary alcohol at the C2 position is oxidized to a ketone. libretexts.org This transformation results in the formation of 1-(2-methoxyphenoxy)-2-propanone.
The reaction can be carried out using various oxidizing agents. For instance, the oxidation of the structurally similar 1-methoxy-2-propanol (B31579) to 1-methoxy-2-propanone can be achieved through catalytic oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of an oxidant like air or hypohalite. patsnap.com Similar oxidation reactions of primary and secondary alcohols can also be catalyzed by heteropolyoxometalates with hydrogen peroxide as a green oxidant. nih.gov The oxidation of secondary alcohols, such as 2-propanol, specifically yields ketones like propanone. libretexts.org
The general transformation is summarized in the following reaction:
this compound → 1-(2-Methoxyphenoxy)-2-propanone
Kinetic studies on the oxidation of similar glycol ethers, such as 1-methoxy-2-propanol, by reagents like ditelluratocuprate(III) in alkaline media show that the reaction rate is typically first-order with respect to the oxidant and has a fractional order with respect to the alcohol. researchgate.netresearchgate.net The reaction mechanism often involves the formation of an intermediate complex between the oxidant and the alcohol, which then decomposes in the rate-determining step. researchgate.net
| Reactant | Oxidizing System | Primary Product | Reference |
|---|---|---|---|
| This compound | Standard Oxidizing Agents (e.g., CrO₃, PCC) | 1-(2-Methoxyphenoxy)-2-propanone | libretexts.org |
| 1-Methoxy-2-propanol (analog) | TEMPO / NaNO₂ / Air | 1-Methoxy-2-propanone | patsnap.com |
| 1-Propanol (B7761284) (analog) | (ProH)₃[PW₁₂O₄₀] / H₂O₂ | Propionic Acid | nih.gov |
Reduction Pathways and Derivative Synthesis
The synthesis of derivatives from this compound often involves reactions at its hydroxyl group or its precursor, 2-methoxyphenol (guaiacol). A key synthetic pathway involves the reaction of 2-methoxyphenol with epichlorohydrin (B41342) to form 1-(2-methoxyphenoxy)-2,3-epoxypropane. newdrugapprovals.org This epoxide is a versatile intermediate for producing various β-adrenoblockers and other pharmacologically active molecules. newdrugapprovals.org
The reduction of the carbonyl group in the oxidized product, 1-(2-methoxyphenoxy)-2-propanone, would regenerate the parent alcohol, this compound. More complex reductions, such as the reductive cleavage of the C-O ether bond (hydrogenolysis), are central to lignin (B12514952) valorization. These reactions typically require a heterogeneous catalyst, such as cobalt-zinc, palladium on carbon (Pd/C), or ruthenium on carbon (Ru/C), under a hydrogen atmosphere. rsc.orgnih.govmdpi.com This process breaks down the ether linkage to produce monomeric phenols like guaiacol (B22219) and propyl-substituted phenols. rsc.orgnih.gov
Nucleophilic Substitution Reactions at Key Functional Groups
The functional groups of this compound are susceptible to nucleophilic substitution. The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. libretexts.org This process typically occurs with an inversion of stereochemistry at the chiral center (C2). libretexts.org
The aryl-ether linkage can be cleaved by strong nucleophiles under harsh conditions, but a more common reaction is acid-catalyzed cleavage. libretexts.org In the Williamson ether synthesis, an alkoxide nucleophile reacts with an alkyl halide. wisc.edu The reverse, cleaving the ether, requires strong acids like HBr or HI. libretexts.org For an aryl alkyl ether like this compound, the reaction with HBr or HI yields a phenol (B47542) (2-methoxyphenol) and an alkyl halide (2-bromopropane or 2-iodopropane). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon. The C(aryl)-O bond does not break because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to Sₙ2 attack. libretexts.org
Acid-Catalyzed Cleavage of Aryl-Ether Linkages in Related Compounds
The acid-catalyzed cleavage (acidolysis) of the β-O-4 aryl-ether linkage is a fundamental reaction in lignin chemistry. psu.eduacs.org Studies on lignin model compounds, including those structurally similar to this compound, show that this cleavage is significantly faster for phenolic compounds (those with a free hydroxyl group on another aromatic ring) than for non-phenolic ones. psu.eduacs.org The reaction is typically conducted in aqueous acidic environments at elevated temperatures. acs.org The cleavage mechanism is heterolytic, involving charged intermediates, rather than homolytic (radical-based). psu.eduacs.org
The general pathway involves the protonation of the alcohol, followed by the elimination of water to form a carbocation intermediate. This intermediate then participates in the cleavage of the β-O-4 ether bond. psu.eduacs.org
During the acidolysis of β-O-4 lignin model compounds, the formation of an enol-ether intermediate has been identified. acs.orgresearchgate.net For example, the acidolysis of 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol was found to proceed through a 1-(2-methoxyphenoxy)-2-(3,4-dimethoxyphenyl)ethylene intermediate. acs.org These enol ethers are electron-rich alkenes that are susceptible to further reactions, such as hydrolysis or oxidation. researchgate.netwikipedia.org In some processes, these reactive intermediates can be trapped. For instance, performing the acid-catalyzed degradation in a hydrophobic solvent with a small amount of methanol (B129727) can trap the enol ether as a more stable dimethyl acetal (B89532) derivative. researchgate.net
While radical mechanisms are proposed in some lignin degradation pathways, studies have shown that the acid-catalyzed cleavage of phenolic β-O-4 linkages at temperatures around 150°C is unlikely to proceed via a homolytic (radical) pathway. psu.eduacs.org Experiments using radical scavengers during the acidolysis of lignin model compounds showed no effect on the reaction rate or product distribution, providing strong evidence against a radical-based mechanism under these conditions. acs.org The cleavage is instead dominated by heterolytic pathways involving carbocationic intermediates. psu.eduacs.org
Base-Catalyzed Transformations and Depolymerization Processes
Under basic conditions, this compound and related lignin structures undergo transformations that can lead to depolymerization. Base-catalyzed depolymerization (BCD) is a key strategy for breaking down lignin into valuable aromatic chemicals. nrel.govrsc.org This process typically involves heating lignin in the presence of a base, such as sodium hydroxide (B78521) (NaOH). mdpi.comresearchgate.net
The reaction cleaves the β-O-4 aryl ether bonds, although it can also lead to condensation reactions, forming more recalcitrant diaryl linkages. rsc.org The use of heterogeneous catalysts, such as layered double hydroxides (LDHs), can promote the selective cleavage of ether bonds over condensation. nrel.govgoogle.com Studies on various lignin model dimers show that catalysts can be selective for cleaving uncondensed bonds like β-O-4 linkages, producing monomeric phenols such as guaiacol. nrel.gov The process is believed to proceed via a base-catalyzed hydrolysis mechanism, yielding a complex mixture of monomeric and oligomeric phenolic compounds known as lignin oil. mdpi.comrsc.org
| Catalytic Condition | Key Transformation | Primary Products | Mechanistic Notes | Reference |
|---|---|---|---|---|
| Acid-Catalyzed (e.g., H₂SO₄) | Aryl-Ether Cleavage | Guaiacol, Hibbert's ketones | Heterolytic mechanism via carbocations and enol-ether intermediates. | psu.eduacs.org |
| Base-Catalyzed (e.g., NaOH) | Aryl-Ether Cleavage / Depolymerization | Guaiacol, other phenolic monomers, oligomers | Hydrolysis mechanism; can be accompanied by condensation reactions. | mdpi.comrsc.orgresearchgate.net |
| Catalytic Hydrogenolysis (e.g., Co-Zn/Beta catalyst, H₂) | Aryl-Ether Cleavage and Reduction | Guaiacol, propyl guaiacol | Synergistic Lewis acid and hydrogenation metal catalysis. | rsc.orgnih.gov |
Thermochemical Decomposition Pathways
The thermochemical decomposition of this compound involves a series of complex reactions, primarily driven by high temperatures in the absence of oxygen (pyrolysis). Research into this compound and structurally similar lignin model compounds has illuminated the primary bond-breaking events and subsequent molecular rearrangements that lead to a variety of smaller, more volatile products.
Detailed mechanistic investigations, often employing techniques like pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS), have shown that the decomposition is not a simple, single-step process but rather a cascade of reactions. ncsu.edu The initial steps in the pyrolysis of such guaiacyl-type lignin model compounds are critical in determining the final product distribution.
One of the principal reactions observed during the pyrolysis of compounds with a β-O-4 linkage, a key structural element in lignin that this compound represents, is the homolytic cleavage of the Cβ-O bond. ncsu.edu This bond scission is a dominant pathway, especially at moderate to high temperatures.
Key Decomposition Reactions:
Homolysis of the Cβ-O Ether Bond: This is a primary fragmentation pathway, leading to the formation of a guaiacoxy radical and a propan-2-ol radical. The guaiacoxy radical can then undergo further reactions, including hydrogen abstraction to form guaiacol.
Cleavage of the Methoxy (B1213986) Group: The methoxy group (-OCH3) attached to the aromatic ring is susceptible to cleavage. researchgate.net This often occurs through the loss of a methyl radical, resulting in the formation of a hydroxyphenoxy radical. This radical intermediate is highly reactive and can undergo decarbonylation and rearrangement to form products like cyclopentadienone derivatives. researchgate.net
Reactions of the Propanol (B110389) Side Chain: The 2-propanol side chain can undergo various reactions, including dehydration to form a propenyl group. Further fragmentation of the side chain can also occur, contributing to the formation of smaller gaseous products.
Studies on related lignin model compounds, such as guaiacyl glycerol-β-guaiacyl ether, have provided significant insights into these pathways. Pyrolysis of this dimer at varying temperatures has demonstrated that guaiacol is a major product, particularly at lower temperatures, confirming the prevalence of Cβ-O homolysis. ncsu.edu As the temperature increases, secondary cracking of the primary products leads to a more complex mixture of smaller molecules. ncsu.edu
Theoretical studies using density functional theory (DFT) have complemented experimental findings by calculating the bond dissociation energies and activation barriers for various decomposition pathways, helping to predict the most favorable reaction routes. ncsu.edu
Illustrative Product Distribution from Pyrolysis of a Related Lignin Model Compound (Guaiacyl Glycerol-β-guaiacyl Ether):
| Pyrolysis Temperature (°C) | Major Products Identified | Primary Decomposition Pathway |
| 300 | Guaiacol | Cβ-O Homolysis |
| 500 | Guaiacol, 2-Methoxybenzaldehyde, Phenolic Compounds | Cβ-O Homolysis and Concerted Decomposition |
| 700-800 | Increased variety of small molecule products | Secondary cracking of primary products |
This table is based on findings from the pyrolysis of guaiacyl glycerol-β-guaiacyl ether and serves as an illustrative example of the types of products and pathways expected for this compound. ncsu.edu
Further research focusing specifically on the pyrolysis kinetics and detailed product quantification for this compound is essential to refine these mechanistic models and to optimize the production of specific high-value chemicals from lignin.
Biological Activities and Pharmacological Relevance
Receptor Binding Studies and Ligand Potential
The mechanism of action for many drugs is initiated by their binding to specific receptors on the surface of or within cells. A ligand is any substance that binds to a target protein, and its potential is determined by its affinity (how strongly it binds) and efficacy (its ability to produce a biological response).
Neurotransmitters are chemical messengers that transmit signals across a synapse from one neuron to another. Their action is mediated by binding to neurotransmitter receptors, which can be broadly classified as ionotropic (ligand-gated ion channels) or metabotropic (G-protein coupled receptors). The interaction of a compound with these receptors can lead to either excitatory or inhibitory effects on the neuron. While specific binding data for 1-(2-Methoxyphenoxy)-2-propanol at various neurotransmitter receptors is not extensively documented, the research on its derivatives points towards significant interactions, especially with adrenergic receptors which are a key part of the sympathetic nervous system.
Adrenergic receptors (or adrenoceptors) are a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine (B1679862) and epinephrine. They are subdivided into α and β types, which are further categorized (e.g., α1, α2, β1, β2). These receptors are crucial in regulating cardiovascular functions like heart rate, contractility, and blood pressure. nih.gov
While comprehensive binding affinity data for this compound is scarce, studies on its derivatives have provided significant insights. The general class of 1-aryloxy-propan-2-ols is known for beta-adrenergic blocking activity. mdpi.com However, research on specific derivatives reveals a more nuanced interaction profile, with a strong affinity for α1-adrenoceptors.
For example, studies on novel pyrrolidin-2-one derivatives, which incorporate the core propanol (B110389) structure, have demonstrated potent activity mediated via α1-adrenoceptors. nih.gov Radioligand binding studies confirmed that two such derivatives, S-61 and S-73, did not bind to β1-adrenoceptors but did show a high affinity for α1-adrenergic receptors. nih.gov This suggests that modifications to the parent structure can shift the binding preference away from the β-receptors typical for this class towards α-receptors. This α1-adrenolytic property is central to the hypotensive and antiarrhythmic effects observed in these derivatives. nih.govnih.gov
Table 1: Adrenergic Receptor Binding Profile for Selected Derivatives
| Derivative Class | Target Receptor | Binding Activity | Source |
|---|---|---|---|
| Pyrrolidin-2-one Derivatives (S-61, S-73) | β1-adrenoceptor | No significant binding | nih.gov |
| Pyrrolidin-2-one Derivatives (S-61, S-73) | α1-adrenoceptor | High affinity | nih.gov |
Enzyme Modulation and Inhibition Assays
Beyond receptor binding, compounds can exert their effects by modulating or inhibiting the activity of enzymes. Enzyme inhibition assays are used to determine the potency of a compound in blocking the function of a specific enzyme, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). While the aryloxy propanolamine (B44665) structure is not primarily known for enzyme inhibition, this remains a potential mechanism of action or off-target effect. However, the available research literature on this compound and its direct derivatives does not focus on enzyme modulation, with a greater emphasis placed on their receptor-mediated cardiovascular effects.
Pharmacological Effects in Disease Models (for derivatives and analogs)
The therapeutic potential of the this compound scaffold is most evident in the pharmacological effects of its derivatives in preclinical disease models. Research has particularly focused on cardiovascular conditions.
Cardiac arrhythmia, or irregular heartbeat, is a major cause of mortality, and there is a continuous search for safer and more effective antiarrhythmic drugs. nih.gov Several studies have highlighted that blocking α1-adrenoceptors could be a viable strategy for restoring normal heart rhythm. nih.gov
Derivatives of this compound have shown significant promise in this area.
Pyrrolidin-2-one Derivatives: Compounds S-61 and S-73 demonstrated potent prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models in rats. nih.gov Their effect was attributed to their α1-adrenolytic properties, as they were not effective in arrhythmia models based on calcium chloride or aconitine, which involve different mechanisms. nih.gov
Xanthone (B1684191) Derivatives: New 2-methoxyphenylpiperazine derivatives of xanthone, which contain the 2-hydroxy-3-aminopropoxy side chain, also produced antiarrhythmic activity in an adrenaline-induced model. nih.gov
Imidazole Derivatives: Various 1-[1-[2-[3-(alkylamino)-2-hydroxypropoxy]phenyl]vinyl]-1 H-azoles exhibited significant antiarrhythmic effects in models of aconitine- or ischemia-induced arrhythmia. mdpi.com
Table 2: Antiarrhythmic Activity of this compound Derivatives in Animal Models
| Derivative Class | Animal Model | Type of Arrhythmia | Observed Effect | Source |
|---|---|---|---|---|
| Pyrrolidin-2-one (S-61, S-73) | Rat | Adrenaline-induced | Potent prophylactic and therapeutic activity | nih.gov |
| Xanthone Derivatives | Rat | Adrenaline-induced | Showed therapeutic antiarrhythmic activity | nih.gov |
The α1-adrenolytic properties of these derivatives are also responsible for their hypotensive effects. The general class of 1-aryloxy compounds, particularly those with an o-substituent on the phenyl ring, are noted for their hypotensive activity.
Pyrrolidin-2-one Derivatives (S-61, S-73): These compounds were found to decrease blood pressure in normotensive rodents. nih.gov The hypotensive effect was negated when co-administered with the α1-agonist methoxamine, confirming that the mechanism is via α1-adrenoceptor blockade. nih.gov
Xanthone Derivatives: The 2-methoxyphenylpiperazine derivatives of xanthone also demonstrated hypotensive activity in normotensive rats following oral administration, an effect linked to their α1-adrenolytic properties. nih.gov
N-phenylpiperazine Derivatives: Early studies on 3-tertiary amino-1-aryloxy-propan-2-ols derived from N-phenylpiperazines established their general hypotensive activity.
These findings underscore that the this compound structure is a versatile platform for developing compounds with potent cardiovascular effects, primarily through the modulation of adrenergic receptors.
Role as a Metabolite and Impurity in Pharmaceutical Contexts
This compound is recognized in the pharmaceutical field primarily as a metabolite of the muscle relaxant mephenoxalone (B1676273) and as a process impurity in the manufacturing of the expectorant guaifenesin (B1672422).
As a metabolite, the formation of this compound is a plausible outcome of the biotransformation of mephenoxalone. The metabolism of mephenoxalone in the human body is known to occur through various routes, including the cleavage of the phenoxymethyl (B101242) ether bond. nih.gov While some metabolites of mephenoxalone have been identified, such as o-methoxyphenol and 1-(o-methoxyphenoxy)-3-aminopropane-2-ol, the complete metabolic pathway has not been fully elucidated. nih.govmedtigo.com The metabolites of mephenoxalone are generally considered to be pharmacologically inactive and are primarily excreted in the urine. medtigo.com
In the context of pharmaceutical manufacturing, this compound is a known impurity associated with guaifenesin. synzeal.compharmaffiliates.comallmpus.comsynzeal.com Pharmaceutical impurities are substances that are present in a drug substance or final drug product that are not the active pharmaceutical ingredient (API) or an excipient. The presence of impurities must be monitored and controlled to ensure the safety and efficacy of the pharmaceutical product. Various analytical methods, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify impurities like this compound in guaifenesin formulations.
Table 2: Pharmaceutical Context of this compound
| Pharmaceutical Context | Associated Drug | Role of this compound | Detection Methods |
| Metabolite | Mephenoxalone | A potential product of metabolic degradation. nih.gov | Thin Layer Chromatography, Mass Spectrometry (for related metabolites). nih.gov |
| Impurity | Guaifenesin | A known process-related impurity. synzeal.compharmaffiliates.comallmpus.comsynzeal.com | High-Performance Liquid Chromatography (HPLC). |
Metabolic Transformations and Pharmacokinetic Considerations
In Vitro Metabolic Fate Investigations Utilizing Microsomal Systems
In vitro models are fundamental tools for predicting the metabolic pathways of new chemical entities. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. These systems are routinely employed to investigate the Phase I metabolic fate of compounds.
For a compound such as 1-(2-Methoxyphenoxy)-2-propanol, incubation with liver microsomes from various species, including humans, rats, and mice, would be the standard approach to elucidate its primary metabolic pathways. Such studies typically involve the incubation of the compound with microsomes in the presence of necessary cofactors like NADPH, which is essential for CYP450 activity. The reaction mixture is then analyzed over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites. While direct studies on this compound are not extensively reported, the methodology is well-established from research on other propylene (B89431) glycol ethers and related substances. unil.ch
Identification of Phase I Metabolites (e.g., Demethylation, Hydroxylation, Carboxylic Acid Formation)
Phase I metabolism introduces or exposes functional groups on a substrate, typically making it more polar. For this compound, several Phase I reactions are plausible based on its chemical structure, which features a methoxy (B1213986) group, an aromatic ring, and a secondary alcohol.
O-Demethylation: The methoxy group (-OCH₃) on the phenyl ring is a likely target for oxidative O-demethylation by CYP450 enzymes. This reaction would yield 2-hydroxyphenoxy-2-propanol and formaldehyde. O-demethylation is a common metabolic pathway for many methoxylated aromatic compounds, including guaiacol (B22219) derivatives. acs.orgwikipedia.orgnih.gov
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, catalyzed by CYP450 enzymes. This would result in the formation of catecholic or other polyhydroxylated metabolites.
Oxidation of the Secondary Alcohol: The secondary alcohol group on the propanol (B110389) side chain can be oxidized to a ketone, forming 1-(2-methoxyphenoxy)-2-propanone. This ketone could then undergo further oxidation.
Carboxylic Acid Formation: Following the initial oxidation of the secondary alcohol, the propanol side chain could be further metabolized to form a carboxylic acid. For instance, the beta-isomer of propylene glycol monomethyl ether (2-methoxy-1-propanol) is metabolized to 2-methoxypropionic acid. osti.gov A similar pathway could be envisioned for this compound, potentially leading to the formation of a methoxyphenoxy-lactic acid derivative.
A proposed scheme of these Phase I metabolic transformations is presented below.
| Metabolic Reaction | Substrate | Key Enzymes | Resulting Metabolite |
| O-Demethylation | This compound | Cytochrome P450 | 2-Hydroxyphenoxy-2-propanol |
| Aromatic Hydroxylation | This compound | Cytochrome P450 | Hydroxylated derivatives of this compound |
| Alcohol Oxidation | This compound | Alcohol Dehydrogenase/CYP450 | 1-(2-Methoxyphenoxy)-2-propanone |
| Aldehyde Oxidation | Intermediate aldehyde | Aldehyde Dehydrogenase | Carboxylic acid derivatives |
Identification of Phase II Metabolites (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. wikipedia.org
Glucuronidation: The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The secondary hydroxyl group of this compound is a prime site for conjugation with glucuronic acid, forming a glucuronide conjugate. Studies on other secondary alcohols have demonstrated that they undergo glucuronidation, although the rate can be slower compared to primary alcohols. nih.gov Phenolic hydroxyl groups, which would be formed from O-demethylation, are also readily glucuronidated. Therefore, both the parent compound and its demethylated metabolite are expected to be substrates for UGTs. rsc.org
| Conjugation Reaction | Substrate | Enzyme Family | Resulting Conjugate |
| Glucuronidation | This compound | UGTs | This compound glucuronide |
| Glucuronidation | 2-Hydroxyphenoxy-2-propanol | UGTs | 2-Hydroxyphenoxy-2-propanol glucuronide |
Interspecies and Gender Differences in Metabolic Stability
The rate and pathway of drug metabolism can vary significantly between different species and, in some cases, between genders. These differences are often attributable to variations in the expression and activity of metabolic enzymes like CYP450s and UGTs.
For propylene glycol ethers, pronounced differences in metabolism and disposition have been observed between species. For example, in studies comparing ethylene (B1197577) glycol monomethyl ether and propylene glycol monomethyl ether in rats, significant differences in their metabolic pathways and excretion profiles were noted. nih.govcapes.gov.br The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) also showed remarkable interspecies differences in the metabolites produced by hepatocytes from six different species, including humans. researchgate.net
Therefore, it is reasonable to expect that the metabolic stability of this compound would also exhibit interspecies variations. For instance, the relative importance of O-demethylation versus side-chain oxidation could differ between rats and humans. Gender-specific differences in the expression of certain CYP450 isoforms could also lead to variations in metabolic profiles between males and females. Such differences are crucial considerations when extrapolating preclinical animal data to predict human pharmacokinetics.
Relationship to Metabolic Pathways of Related Propanol Derivatives
The predicted metabolic pathways for this compound are consistent with those observed for other structurally related propanol derivatives.
Propylene Glycol Monomethyl Ether (PGME): The metabolism of the α-isomer of PGME (1-methoxy-2-propanol) primarily involves O-dealkylation by CYP450 to propylene glycol, which is then further metabolized. In contrast, the β-isomer (2-methoxy-1-propanol) is oxidized to 2-methoxypropionic acid and also undergoes glucuronidation. osti.govecetoc.org This highlights how the position of the ether linkage can direct the metabolic pathway.
Guaifenesin (B1672422) (Glyceryl Guaiacolate): This compound, which also contains a guaiacol moiety, is metabolized through O-demethylation of the guaiacol ring, as well as oxidation of the propanediol (B1597323) side chain. nih.gov
Propranolol (B1214883): Although a more complex molecule, propranolol shares the 1-(aryloxy)-2-propanol side chain. Its metabolism involves aromatic hydroxylation, N-dealkylation, and side-chain oxidation. Glucuronidation of the secondary alcohol is also a major metabolic pathway for propranolol. wikipedia.org
The metabolic fate of this compound is thus likely to be a composite of the pathways seen for these related compounds, with O-demethylation of the guaiacol ring and oxidation and/or glucuronidation of the 2-propanol side chain being the principal routes of biotransformation.
Computational Chemistry Applications
Molecular Structure and Conformation Analysis
Although specific conformational analysis studies on 1-(2-Methoxyphenoxy)-2-propanol are scarce, research on related lignin (B12514952) model compounds, such as guaiacylglycerol-β-guaiacyl ether, highlights the importance of understanding the spatial arrangement of ether linkages. mdpi.com Such studies use computational methods to determine the most stable conformers and the energy barriers between them. These calculations are crucial for understanding how the molecule might fit into a binding site of a protein or enzyme.
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure of molecules, providing deep insights into their stability and reactivity. These methods are foundational for predicting a wide range of molecular properties from first principles.
Quantum chemical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) with a high degree of accuracy. By calculating the optimized molecular geometry and the corresponding vibrational frequencies, a theoretical infrared spectrum can be generated. Comparing this theoretical spectrum with experimental data helps to confirm the molecular structure and assign specific spectral bands to vibrational modes within the molecule. For guaiacol (B22219), the parent compound of this compound, DFT calculations have been used to analyze its vibrational modes in pyrolysis studies. aip.org This approach could be directly applied to this compound to aid in its characterization.
DFT and ab initio methods are powerful tools for mapping out reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely mechanism for a chemical transformation. For instance, theoretical studies on the pyrolysis of guaiacol have used DFT to calculate the bond dissociation energies (BDE) of its various chemical bonds. aip.org These calculations revealed that the CH₃-O bond is the weakest, indicating that its cleavage is the most likely initial step in thermal decomposition. aip.org This type of analysis is critical for understanding the stability and reactivity of this compound and predicting its behavior in chemical synthesis or under metabolic conditions.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can model how a potential drug molecule (a ligand) interacts with its biological target, typically a protein or nucleic acid. These simulations provide a dynamic view of the binding process, revealing how the ligand and target adapt to each other and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
While no specific MD simulations of this compound interacting with a biological target have been published, this technique would be invaluable for assessing its potential pharmacological activity. For example, computational studies on the drug Ranolazine, which is synthesized from a related guaiacol derivative, have utilized modeling to understand its effects on ion channels. nih.govnih.gov MD simulations could be employed to explore whether this compound itself could bind to similar targets or to understand the binding of its derivatives.
Ligand-Receptor Interaction Modeling and Binding Affinity Prediction
Building on molecular dynamics, ligand-receptor interaction modeling focuses on predicting the preferred orientation of a ligand when bound to a receptor and estimating the strength of that interaction (binding affinity). Techniques like molecular docking are used to screen virtual libraries of compounds against a protein target to identify potential hits.
The therapeutic benefits of the antianginal drug Ranolazine are linked to its interaction with cardiac ion channels. nih.govnih.gov Computational modeling has been instrumental in studying these interactions. nih.gov Given that this compound shares the core 2-methoxyphenoxy moiety, these computational models could be adapted to predict if it or its derivatives possess any affinity for the same or different biological receptors. Such predictive studies are a cornerstone of modern rational drug design, helping to prioritize which molecules to synthesize and test in the lab.
Application in Drug Design and Optimization Studies
The ultimate goal of many computational chemistry efforts is to facilitate the design and optimization of new drugs. This compound and its close chemical relatives serve as important building blocks in medicinal chemistry. A key example is the synthesis of Ranolazine, an approved antianginal agent. nih.gov One of the key intermediates for Ranolazine is guaiacol glycidyl (B131873) ether (1-(2-methoxyphenoxy)-2,3-epoxypropane). manusaktteva.com
The guaiacol ether structure is present in numerous pharmacologically active compounds. Computational tools allow chemists to explore how modifications to this scaffold—for instance, changing the substituents on the propanol (B110389) chain or the aromatic ring—would affect properties like binding affinity, selectivity, and metabolic stability. By creating a computational model of a target receptor, researchers can virtually design novel derivatives of this compound and predict their effectiveness before undertaking costly and time-consuming synthesis. This iterative cycle of computational design, prediction, synthesis, and testing is a powerful strategy for accelerating the development of new medicines.
Environmental Dynamics and Biogeochemical Interactions
Environmental Fate and Transport Processes
The distribution of 1-(2-Methoxyphenoxy)-2-propanol in the environment is dictated by its physical and chemical properties. When released, it is expected to partition primarily between water and soil compartments. Propylene (B89431) glycol ethers, as a class, generally exhibit low to moderate volatility and high water solubility. nih.gov
Releases into the environment can occur through various means. Industrial manufacturing and processing of products containing propylene glycol ethers are typically conducted in enclosed systems, which limits emissions. oecd.org The more significant release pathway is through the evaporation from end-use applications such as coatings and solvents, or from spills during application. oecd.org
Once in the atmosphere, the compound is not expected to persist. For the related propylene glycol phenyl ether (PPh), the atmospheric half-life is short, primarily due to reactions with photochemically generated hydroxyl radicals. oecd.org Given its high water solubility, wet deposition via rain is a possible transport mechanism from the atmosphere to soil and water; however, its short atmospheric residence time may limit the significance of this process. canada.ca
In aquatic systems, volatilization is not a major fate process. This is evidenced by the low Henry's Law Constant for PPh, which is 4.36 x 10⁻⁷ atm-m³/mole, indicating a low tendency to partition from water to air. oecd.org For the related compound 2-methoxypropanol, fugacity modeling indicates that when it is released to water, most of it remains in this compartment, with some expected to partition to sediments. canada.ca If released to the air or soil, it is predicted to partition predominantly to the soil. canada.ca
| Property | Value for Propylene Glycol Phenyl Ether (PPh) | General Value for Propylene Glycol Ethers (PGEs) | Value for 2-Methoxypropanol |
|---|---|---|---|
| Log Octanol-Water Partition Coefficient (log Kow) | 1.5 oecd.org | Low nih.gov | -0.43 (Estimated) |
| Water Solubility | 10,000 mg/L oecd.org | High nih.gov | Completely miscible canada.ca |
| Vapor Pressure | 0.029 hPa at 25°C oecd.org | Low to Moderate nih.gov | 1.6 kPa at 20°C |
| Henry's Law Constant | 4.36 x 10⁻⁷ atm-m³/mole oecd.org | - | 1.78 x 10⁻⁴ Pa·m³/mol (Estimated) canada.ca |
Biodegradation Pathways and Microbial Interactions
Biodegradation is a key process in the environmental removal of this compound. Propylene glycol phenyl ether (PPh) is considered to be readily biodegradable under aerobic conditions. oecd.orgdow.com Studies have shown rapid degradation in soil under aerobic conditions, while degradation under anaerobic conditions is significantly slower. oecd.org For the general class of PGEs, significant aerobic biodegradation has been observed, with half-lives typically ranging from 5 to 25 days. nih.gov
The biodegradation of similar, simpler structures like 1,2-propanediol under fermentative conditions begins with its conversion to propionaldehyde (B47417), a reaction catalyzed by coenzyme B12-dependent diol dehydratase. researchgate.net This propionaldehyde can then be oxidized to propionyl-CoA or reduced to 1-propanol (B7761284). researchgate.net Under aerobic conditions, the resulting acetyl-CoA can enter the TCA cycle. researchgate.net While a specific pathway for this compound has not been detailed, it is likely to involve initial enzymatic attacks on the ether linkage or the propanol (B110389) side chain. For instance, studies on the biodegradation of p-nitrophenol have identified pathways involving monooxygenase-catalyzed reactions that lead to ring fission. nih.gov
A study on the aerobic biodegradation of high concentrations of 1-propanol and 2-propanol by a mixed microbial consortium demonstrated that these microorganisms could utilize the solvents as their sole carbon source. nih.gov This suggests that the propanol moiety of this compound is susceptible to microbial degradation. However, the presence of the methoxyphenoxy group may influence the rate and pathway of degradation. For example, a study on guaiacylglycerol-β-guaiacyl ether, a complex model compound for lignin (B12514952) with similar structural elements, showed it to be recalcitrant to biodegradation by the tested microbial strains under specific conditions. nih.gov
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments
In the atmosphere, the primary degradation mechanism for this compound is expected to be its reaction with photochemically produced hydroxyl radicals (•OH). For the analogous propylene glycol phenyl ether (PPh), the estimated atmospheric half-life due to this reaction is a mere 3.45 hours. oecd.org The broader class of propylene glycol ethers (PGEs) exhibits atmospheric half-lives ranging from 5.5 to 34.4 hours. nih.gov
Theoretical studies on a similar compound, 3-methoxy-1-propanol (B72126), provide insight into the reaction mechanism. researchgate.netnih.gov The primary point of attack by hydroxyl radicals is the hydrogen atoms on the carbon atoms adjacent to the ether oxygen, as these C-H bonds are weakened. nih.gov This initial reaction leads to the formation of alkyl radicals, which then react with molecular oxygen to form peroxy radicals. researchgate.net These peroxy radicals can further react, for example with nitric oxide (NO), to produce alkoxy radicals and nitrogen dioxide (NO₂), ultimately leading to the formation of smaller, oxygenated products such as methyl formate, 3-hydroxypropyl formate, and 3-methoxypropanal. researchgate.net The tropospheric lifetime for 3-methoxy-1-propanol is estimated to be around 15 hours, indicating rapid atmospheric degradation. researchgate.net
In aquatic environments, photochemical degradation can also occur. Dissolved organic matter (DOM) can act as a photosensitizer, producing reactive species like hydroxyl radicals upon exposure to sunlight. nih.gov These radicals react non-selectively and rapidly with a wide range of organic compounds. nih.gov The H₂O₂-dependent pathway, where hydrogen peroxide produced from DOM photolysis subsequently generates hydroxyl radicals, can account for a fraction of this photochemical activity. nih.gov
| Compound | Estimated Atmospheric Half-life (Reaction with •OH) |
|---|---|
| Propylene Glycol Phenyl Ether (PPh) | 3.45 hours oecd.org |
| Propylene Glycol Ethers (PGEs) | 5.5 - 34.4 hours nih.gov |
| 3-Methoxy-1-propanol | ~15 hours researchgate.net |
Sorption and Mobility in Soil and Water Systems
The movement of this compound in soil and sediment is largely controlled by sorption processes. Sorption is the association of a chemical with a solid phase, which can slow its migration in groundwater. enviro.wiki For nonpolar organic compounds, this interaction is often with the organic matter present in the soil, a process known as hydrophobic sorption. epa.gov
The octanol-water partition coefficient (Kow) is a key indicator of a substance's tendency to sorb to organic carbon. A higher Kow value generally corresponds to stronger sorption. The log Kow for propylene glycol phenyl ether (PPh) is 1.5. oecd.org PubChem estimates the XLogP3 (a computed log Kow) for this compound to be 2.4, which suggests it may have a somewhat higher affinity for organic matter than PPh. nih.gov
The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This coefficient can be estimated from Kow and the fraction of organic carbon (foc) in the soil. epa.gov Although a specific Koc value for this compound is not available, the moderate log Kow suggests that it will have some mobility in soil and aquatic systems, with the degree of mobility being inversely related to the organic carbon content of the soil or sediment. epa.gov In soils with low organic carbon, mobility would be higher. For the related compound 2-propanol, it is expected to be very mobile in soil. who.int
Potential for Bioaccumulation in Environmental Systems
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water.
Propylene glycol ethers are not expected to significantly bioaccumulate. nih.gov This is supported by their generally low octanol-water partition coefficients and their susceptibility to biodegradation. For propylene glycol phenyl ether (PPh), the calculated BCF is very low at 0.776, indicating a negligible tendency to bioaccumulate in food chains. oecd.org The general class of PGEs has reported BCF values of less than 10. nih.gov
Similarly, for 2-methoxypropanol, modeling studies predict a bioaccumulation factor (BAF) of 0.96 L/kg, which confirms its low potential to bioconcentrate or biomagnify in the environment. canada.ca Based on this consistent data from structurally related compounds, the potential for this compound to bioaccumulate in environmental systems is considered to be low.
| Compound | Bioconcentration/Bioaccumulation Factor | Interpretation |
|---|---|---|
| Propylene Glycol Phenyl Ether (PPh) | BCF = 0.776 oecd.org | Low potential |
| Propylene Glycol Ethers (PGEs) | BCF < 10 nih.gov | Low potential |
| 2-Methoxypropanol | BAF = 0.96 L/kg canada.ca | Low potential |
Advanced Materials Science and Industrial Chemical Applications
Role as Chemical Intermediate in Complex Organic Synthesis
1-(2-Methoxyphenoxy)-2-propanol and its closely related epoxide form, Guaiacol (B22219) Glycidyl (B131873) Ether (GGE), are pivotal intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. sacheminc.comchemicalbook.com The high reactivity of the epoxide ring in GGE allows it to serve as a versatile building block. monchy.com
This reactivity is harnessed in the production of various active pharmaceutical ingredients (APIs). sacheminc.com For instance, GGE is identified as a key intermediate in the synthesis of Ranolazine, a drug used to treat chronic angina. chemicalbook.comnewdrugapprovals.orgchemdad.com The synthesis process often involves the reaction of guaiacol with an epoxy-containing compound like epichlorohydrin (B41342), under specific conditions involving catalysts and alkaline solutions, to produce the core structure. newdrugapprovals.orggoogle.com
The synthesis of high-purity Guaiacol Glycidyl Ether, a direct precursor for these complex syntheses, is a well-documented process. google.com Various methods aim to optimize yield and purity, often employing phase transfer catalysts and specific solvent systems for recrystallization to achieve purities exceeding 99.5%. google.com The propanol (B110389) variant, this compound, can be involved as either a starting material that is later converted to the epoxide or as a related substance in these synthetic pathways. The versatility of these intermediates makes them valuable in the multi-step synthesis of a range of specialty chemicals. ontosight.aimallakchemicals.com
Interactive Table 1: Synthesis Parameters for Guaiacol Glycidyl Ether
| Parameter | Condition/Reagent | Purpose | Source |
|---|---|---|---|
| Starting Materials | Guaiacol and Epichlorohydrin | Core reactants for forming the ether linkage and epoxide ring. | newdrugapprovals.orggoogle.com |
| Reaction Type | Condensation Reaction | Forms the main chemical structure. | google.com |
| Catalyst | Phase Transfer Catalyst | Facilitates the reaction between reactants in different phases (e.g., aqueous and organic). | google.com |
| Base | Inorganic alkali aqueous solution (e.g., Sodium Hydroxide) | Promotes the reaction and ring-closing to form the epoxide. | newdrugapprovals.orggoogle.com |
| Purification Method | Reduced pressure distillation followed by recrystallization from lower alcohol. | To obtain a crude product and then purify it to >99.5%. | google.com |
Applications in Polymer Science and Coating Technologies
In the realm of polymer science, the glycidyl ether form of the compound is particularly significant. Glycidyl ethers, as a class, are widely used as reactive diluents and modifiers for epoxy resins. wikipedia.orgwikipedia.orgconnectchemicals.com These additives are incorporated into epoxy formulations to reduce viscosity, which eliminates the need for volatile organic compounds (VOCs) and improves the handling characteristics of the resin. sacheminc.com The methoxyphenoxy group in GGE can enhance properties such as flexibility, adhesion, and thermal stability in the final cured polymer. connectchemicals.com
When used as a reactive diluent, the glycidyl ether group participates in the cross-linking reaction of the epoxy resin, becoming a permanent part of the polymer network. monchy.comwikipedia.org This integration helps to maintain or even improve the mechanical properties of the material, unlike non-reactive diluents which can compromise performance. wikipedia.org This makes GGE and similar aromatic glycidyl ethers valuable in the formulation of high-performance coatings, adhesives, sealants, and composites. wikipedia.orgconnectchemicals.comnbinno.com
Furthermore, the broader class of P-series glycol ethers (derived from propylene (B89431) oxide) are known for their excellent solvency, ability to improve paint flow and leveling, and their role as coalescing agents in water-based paints. alcohols.co.ukrockchemicalsinc.com While this compound itself is a more specialized member of this family, it shares the fundamental chemical characteristics that make it suitable for use in sophisticated coating formulations where specific properties are required. canada.ca
Development of Functional Materials (e.g., Hydrophilic Antimicrobial Coatings)
The development of advanced functional materials, such as specialized coatings, represents an area of growing research. While direct studies detailing the use of this compound in hydrophilic antimicrobial coatings are not extensively published, its chemical structure suggests potential in this field. The presence of hydroxyl (-OH) and ether (-O-) groups can impart a degree of hydrophilicity (water-attracting properties) to a material's surface.
The creation of functional materials often involves modifying surfaces with specific chemical groups. The propanol moiety can be a point of attachment for other functional molecules. For instance, patent literature describes antimicrobial compositions that utilize fatty acid ethers of polyhydric alcohols, a class to which this compound belongs, in combination with other enhancers to create products effective against microbes on various surfaces. google.com These compositions often include a hydrophilic component to ensure proper function. google.com
Derivatives of related phenolic compounds are also investigated for their antimicrobial properties. The synthesis of complex molecules containing the this compound backbone, such as those incorporating tetrazole groups, points to its use as a scaffold for creating new chemical entities with potential biological activity for pharmaceutical or agrochemical applications. ontosight.ai This adaptability suggests that with further functionalization, derivatives of this compound could be engineered for specific applications like antimicrobial surfaces.
Utility as a Solvent in Specialized Industrial Processes
This compound serves as a specialized solvent and reagent in various industrial and laboratory settings. nih.gov Glycol ethers are valued for their ability to dissolve a wide range of substances. alcohols.co.uk The simpler analogue, 1-methoxy-2-propanol (B31579) (PGME), is widely used as a solvent for resins like acrylics, epoxies, and polyurethanes in the coatings industry and as a cleaning agent. alcohols.co.ukchemicalbook.com
This compound, with its higher molecular weight and aromatic ring, is used in more specialized applications where its specific solvency characteristics are required. It is available as a clear liquid and is used as a chemical reagent in research and development. Its properties make it suitable for use in organic synthesis and as a component in specialized chemical formulations. nih.gov The combination of an ether, an alcohol, and an aromatic ring in one molecule gives it a unique solvency profile, allowing it to be effective for processes requiring the dissolution of complex organic compounds.
Role As a Lignin Model Compound
Investigation of Lignin (B12514952) Depolymerization Mechanisms
The depolymerization of lignin into smaller, more usable molecules is a key challenge in biorefining. Research using 1-(2-Methoxyphenoxy)-2-propanol and similar β-O-4 model compounds has been instrumental in elucidating the complex reaction pathways that occur under different chemical environments.
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a primary method for converting biomass into bio-oil. Studies on guaiacylglycerol-β-guaiacyl ether (a compound that models the β-O-4 linkage similarly to this compound) reveal that the reaction pathways and product distribution are highly dependent on temperature. ncsu.eduresearchgate.netmdpi.com
At lower temperatures (around 200-300°C), the dominant reaction is the homolytic cleavage of the Cβ-O ether bond. ncsu.eduresearchgate.net This homolysis results in the formation of two radical fragments, with guaiacol (B22219) being the major product. ncsu.eduresearchgate.net As the temperature increases to moderate levels (e.g., 500°C), both Cβ-O homolysis and concerted decomposition reactions occur. ncsu.edu This leads to a more complex product mixture, including guaiacol, 2-methoxybenzaldehyde, 2-hydroxybenzaldehyde, and various other phenolic compounds. ncsu.eduresearchgate.net The initial compound splits into two main fragments; one primarily yields guaiacol and 2-methoxybenzaldehyde, while the other can further pyrolyze to form products like 2-methoxy-4-vinylphenol (B128420) and vanillin, though often in lower relative amounts. ncsu.edu
The differing breakdown pathways between pyrolysis in an inert atmosphere and treatment in subcritical water highlight the crucial role of the reaction medium; water can suppress homolytic reactions that dominate in dry pyrolysis. mdpi.com
Table 1: Identified Pyrolysis Products of Guaiacylglycerol-β-guaiacyl Ether at Various Temperatures
| Temperature (°C) | Major Products | Minor Products | Primary Reaction Pathway(s) |
|---|---|---|---|
| 200 - 300 | Guaiacol | - | Cβ-O Homolysis ncsu.eduresearchgate.net |
| 500 | Guaiacol, 2-Methoxybenzaldehyde | 2-Hydroxybenzaldehyde, 2-Methoxy-4-vinylphenol, Vanillin, trans-Isoeugenol | Cβ-O Homolysis & Concerted Decomposition ncsu.edu |
| 600 - 800 | Phenol (B47542), Catechol, Cresols | Benzene (B151609), Toluene | Secondary cracking of primary products |
This table is based on data reported for the closely related lignin model compound, guaiacylglycerol-β-guaiacyl ether.
Acid-catalyzed cleavage (acidolysis) is a common strategy in biorefining, particularly in processes like dilute acid pretreatment of biomass. The cleavage of the β-O-4 ether bond in model compounds under acidic conditions proceeds via nucleophilic substitution, which can follow either an SN1 or SN2 mechanism depending on the structure of the ether. ncsu.edu The first step in all cases is the protonation of the ether oxygen by a strong acid (like HBr or HI), which makes it a better leaving group. mdpi.comresearchgate.net
For ethers with primary or methyl groups, the cleavage typically follows an SN2 pathway, where a nucleophile (like a halide ion) attacks the less sterically hindered carbon, leading to bond cleavage. mdpi.comncsu.edu In contrast, if the ether linkage involves a tertiary alkyl group capable of forming a stable carbocation, the reaction proceeds through an SN1 mechanism. mdpi.comncsu.edu Studies on non-phenolic β-O-4 dimers have identified the formation of an enol-ether intermediate during acidolysis, confirming a key step in the proposed reaction mechanism.
The products of acid cleavage of aryl alkyl ethers like this compound are typically a phenol (guaiacol) and an alkyl halide, as the nucleophile preferentially attacks the aliphatic carbon rather than the aromatic ring carbon. mdpi.com
Base-catalyzed depolymerization is another effective approach for breaking down lignin. Studies using various bases, from strong hydroxides like NaOH and KOH to solid base catalysts, have demonstrated efficient cleavage of the β-O-4 bond in model compounds. rsc.orgnrel.govacs.orgresearchgate.net The reaction mechanism often involves the formation of an intermediate that is stabilized by electrostatic interactions. nih.govfrontiersin.org
Density functional theory (DFT) calculations have elucidated the mechanism, showing that for a model without a γ-carbinol group, the cleavage can proceed via a 6-membered transition state where the hydroxide (B78521) ion deprotonates the α-carbon, leading to C-O bond scission. nih.govfrontiersin.org For models that do contain a γ-carbinol group, the process is more complex. nih.govfrontiersin.org Research has shown that both NaOH and KOH are effective catalysts for this cleavage, with KOH often exhibiting a lower activation barrier. nih.govfrontiersin.org The use of heterogeneous catalysts, such as layered double hydroxides (LDHs), has also proven effective for the depolymerization of lignin model compounds and offers the advantage of being recyclable. nrel.govgoogle.com The products from base-catalyzed cleavage are typically monomeric phenols, and the selectivity can be tuned by adjusting reaction conditions like temperature. acs.org
Stereochemical Studies in Lignin Model Systems
The β-O-4 linkage in lignin contains two chiral centers, meaning it can exist as two pairs of enantiomers: the erythro and threo diastereomers. Stereochemical studies of lignin and its model compounds are crucial for understanding the fundamental process of lignin biosynthesis. Research indicates that lignin is formed through the oxidative polymerization of p-hydroxycinnamyl alcohol radicals. rsc.org The distribution of diastereomers in natural lignin is generally not at equilibrium, suggesting the process is kinetically controlled. rsc.org By determining the composition of equilibrium mixtures for various lignin model compounds, researchers can compare these to the distributions found in isolated lignins. This comparison supports the hypothesis that the polymerization leading to lignin in plants is a radical process similar to what is observed in in-vitro dehydrogenation experiments. rsc.org
Understanding Radical Chain Reactions in Biomass Conversion
Radical reactions are fundamental to both the formation and the degradation of lignin. Lignin biosynthesis itself is initiated by the enzyme-mediated radical-radical coupling of monolignols. acs.orgresearchgate.netnih.gov The 8-O-4 coupling, which forms the β-O-4 linkage, is one of the most favorable coupling reactions. acs.orgresearchgate.net This process involves quinone methide intermediates that are key to the polymerization process. ncsu.edu
Conversely, radical chain reactions are also central to lignin depolymerization. During thermal processes like pyrolysis, the homolytic cleavage of the β-O-4 bond is a primary radical-generating step. ncsu.edu In aqueous solutions, the reactions of some phenolic lignin models can proceed via the homolysis of an intermediate quinone methide, leading to a variety of products through subsequent radical-exchange reactions. Photocatalytic strategies are also being developed that leverage the generation of specific radicals (such as oxygen-centered or Cα radicals) to induce the selective cleavage of C-C and C-O bonds in lignin models under mild conditions. nih.gov Understanding and controlling these radical pathways is essential for developing selective lignin conversion technologies. ncsu.edu
Impact on Biomass Valorization Strategies
The insights gained from studying this compound and related model compounds have a profound impact on strategies for biomass valorization. Lignin is often underutilized in biorefineries, typically being burned for heat. youtube.com Transforming this complex polymer into high-value chemicals is key to improving the economic viability of biorefining. youtube.commdpi.com
Model compound studies provide the fundamental chemical knowledge needed to design effective depolymerization processes. youtube.com For example, understanding the mechanisms of β-O-4 bond cleavage has led to the development of "lignin-first" biorefining strategies. youtube.com These approaches aim to extract and depolymerize lignin from biomass under conditions that actively stabilize the fragments, preventing the condensation reactions that are common in traditional pulping and lead to more recalcitrant structures. youtube.com By understanding how to selectively cleave the most abundant linkage, researchers can develop catalytic systems—acidic, basic, or redox-based—to convert lignin into a defined stream of aromatic platform chemicals, such as guaiacol and other phenols, which can serve as sustainable replacements for petroleum-derived products. mdpi.comresearchgate.net
Q & A
Q. What are the fundamental physicochemical properties of 1-(2-Methoxyphenoxy)-2-propanol, and how do they influence experimental design?
Answer:
- Molecular Formula: C₁₀H₁₄O₃; Molecular Weight: 182.22 g/mol; CAS No.: 64120-49-6 .
- Key Properties: The compound’s polar ether and hydroxyl groups suggest moderate solubility in polar solvents (e.g., ethanol, DMSO) and limited water solubility. Its log P (octanol-water partition coefficient) is critical for predicting bioavailability in biological studies.
- Experimental Implications:
- Solubility Tests: Use gradient solvent systems (e.g., water-ethanol mixtures) to determine optimal dissolution conditions.
- Stability: Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or hydrolysis, as phenolic ethers are prone to degradation under light/moisture .
Q. What synthetic routes are recommended for this compound, and how can purity be optimized?
Answer:
- Synthesis Strategies:
- Epoxide Ring-Opening: React 2-methoxyphenol with propylene oxide under basic conditions (e.g., K₂CO₃ in DMF), followed by acid workup .
- Nucleophilic Substitution: Use 2-methoxyphenoxide ion (generated from 2-methoxyphenol and NaH) with 1-chloro-2-propanol.
- Purification:
Q. What analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation:
- Purity Assessment:
Q. What safety protocols are critical when handling this compound?
Answer:
- Hazards: Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- PPE Requirements:
- Gloves: Nitrile or neoprene (EN 374 certified).
- Eye Protection: Goggles with side shields.
- Ventilation: Use fume hoods for synthesis and handling; monitor airborne concentrations with real-time sensors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound?
Answer:
- Case Study: Some SDS report stability under inert conditions , while others note decomposition at >100°C .
- Methodology:
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (5°C/min, N₂ atmosphere).
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., 2-methoxyphenol) .
Q. What strategies are effective for studying the biological activity of this compound, given structural analogs with reported antimicrobial properties?
Answer:
- Structure-Activity Relationship (SAR):
- Analog Synthesis: Modify the methoxy group (e.g., replace with Cl or NO₂) to assess impact on bioactivity.
- Assays:
- Antimicrobial: Broth microdilution (MIC against E. coli, S. aureus).
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to evaluate selectivity .
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
Answer:
Q. What methodologies address challenges in detecting trace impurities of this compound in environmental samples?
Answer:
Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) reported for this compound?
Answer:
Q. What advanced techniques optimize the scalability of this compound synthesis for preclinical studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
